![molecular formula C16H36O7P2S B13782334 [2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraisobutyl thioperoxydiphosphate is a chemical compound with the molecular formula C16H36O4P2S4 and a molecular weight of 434.465 g/mol . It is known for its unique structure, which includes phosphorus, sulfur, and oxygen atoms. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Tetraisobutyl thioperoxydiphosphate can be synthesized through the reaction of antimony(III) tris-(O,O-diethylphosphorodithioate) with ferric chloride in an ether solution . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, tetraisobutyl thioperoxydiphosphate is produced in large quantities using cGMP (current Good Manufacturing Practice) standards. The production process involves high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Tetraisobutyl thioperoxydiphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus-sulfur compounds.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetraisobutyl thioperoxydiphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like ether or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .
科学的研究の応用
Tetraisobutyl thioperoxydiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and other industrial products
作用機序
The mechanism of action of tetraisobutyl thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in both research and industrial applications .
類似化合物との比較
Similar Compounds
- Bis-(O,O-diethylthiophosphoryl) disulfide
- Dichloroantimony O,O-diethyl phosphorodithioate
- Tetraisobutyl orthotitanate
Uniqueness
Tetraisobutyl thioperoxydiphosphate stands out due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts unique chemical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields .
特性
分子式 |
C16H36O7P2S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
[2-methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C16H36O7P2S/c1-13(2)9-18-22-25(26,21-12-16(7)8)23-24(17,19-10-14(3)4)20-11-15(5)6/h13-16H,9-12H2,1-8H3 |
InChIキー |
GTDBTDLYMDMWRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)COOP(=S)(OCC(C)C)OP(=O)(OCC(C)C)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
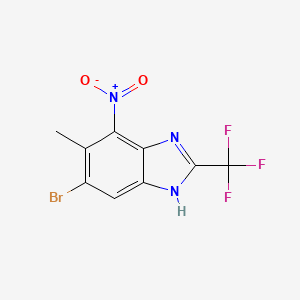
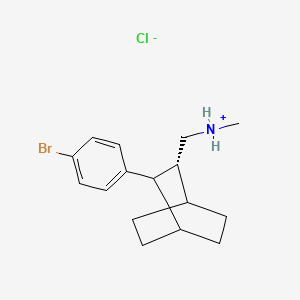

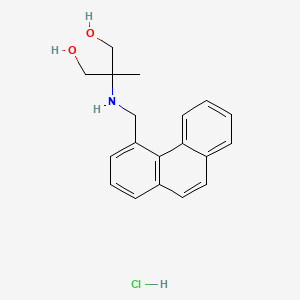

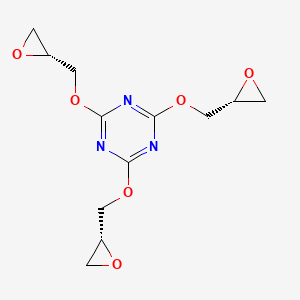
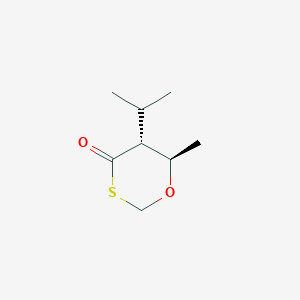
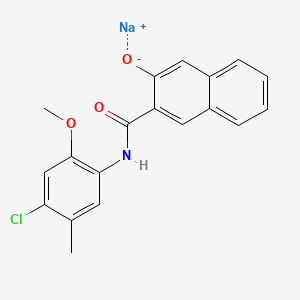


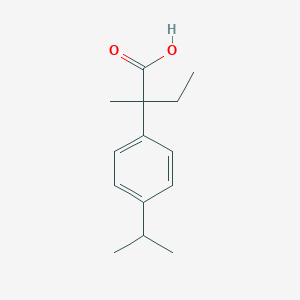
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
